molecular formula C25H21ClF4N2O3 B11483421 3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

Cat. No.: B11483421
M. Wt: 508.9 g/mol
InChI Key: QJLSRDXWKMYLOM-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a fluorobenzyl group, and a trifluoromethyl indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Fluorobenzyl Group: This step involves the reaction of the indole derivative with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base to form the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the carbonyl groups in the benzamide core.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Products may include alcohol derivatives of the benzamide core.

    Substitution: Products may include various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound could be used in the development of new pesticides or herbicides.

    Material Sciences: It may be used in the synthesis of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In pharmaceuticals, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzyl chloride: A simpler compound with a similar fluorobenzyl group.

    3-(trifluoromethyl)benzamide: A compound with a similar trifluoromethyl group and benzamide core.

    Indole derivatives: Various indole derivatives with different substituents.

Uniqueness

The uniqueness of 3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide lies in its combination of functional groups, which may confer unique biological activities or material properties not found in simpler compounds.

Properties

Molecular Formula

C25H21ClF4N2O3

Molecular Weight

508.9 g/mol

IUPAC Name

3-chloro-N-[1-[(4-fluorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide

InChI

InChI=1S/C25H21ClF4N2O3/c1-23(2)11-18-20(19(33)12-23)24(25(28,29)30,31-21(34)15-4-3-5-16(26)10-15)22(35)32(18)13-14-6-8-17(27)9-7-14/h3-10H,11-13H2,1-2H3,(H,31,34)

InChI Key

QJLSRDXWKMYLOM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=C(C=C3)F)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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